molecular formula C21H16ClN3O3 B6497534 3-(2-chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide CAS No. 952961-74-9

3-(2-chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide

Cat. No.: B6497534
CAS No.: 952961-74-9
M. Wt: 393.8 g/mol
InChI Key: RXDRSUILNMKKNV-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide is a synthetic small molecule characterized by a distinctive bis-heterocyclic architecture, featuring two isoxazole rings. This structure aligns with a class of compounds known to exhibit significant immunoregulatory potential in research settings. Isoxazole derivatives, such as the well-known drug Leflunomide, are extensively investigated for their ability to modulate immune functions, ranging from immunosuppression to anti-inflammatory effects . The specific substitution pattern on this compound—a 2-chlorophenyl group and a phenyl-substituted isoxazole methyl group—suggests it may interact with key biological pathways involved in the immune response. Researchers are exploring these mechanisms, which may include the suppression of cytokine production (such as TNF-α and IL-6) and the modulation of lymphocyte proliferation, as seen in studies of analogous structures . The primary research value of this compound lies in its utility as a chemical tool for probing inflammatory processes and immune cell signaling. Its potential applications include in vitro studies on immune cell activation and the development of models for autoimmune and inflammatory conditions. Given the demonstrated bioactivity of its structural analogs, this carboxamide derivative represents a valuable lead compound for researchers in medicinal chemistry and immunology aiming to develop novel therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3/c1-13-19(20(25-27-13)16-9-5-6-10-17(16)22)21(26)23-12-15-11-18(28-24-15)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDRSUILNMKKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide, identified by CAS number 952961-74-9, is a compound of interest due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C21H16ClN3O3C_{21}H_{16}ClN_{3}O_{3} with a molecular weight of 393.8 g/mol. Its structure features an oxazole ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC21H16ClN3O3
Molecular Weight393.8 g/mol
CAS Number952961-74-9

Immunomodulatory Effects

Research indicates that isoxazole derivatives, including the compound , exhibit significant immunomodulatory effects. Isoxazole derivatives have been shown to regulate immune functions by influencing cytokine production and lymphocyte activity. For instance, studies on similar compounds demonstrated their ability to inhibit TNF-alpha production and modulate T-cell responses in vitro and in vivo .

Case Study:
A study involving a related isoxazole derivative demonstrated that it could inhibit the humoral immune response while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in animal models. These findings suggest that compounds with similar structures may have therapeutic potential in autoimmune diseases .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Isoxazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Research Findings:
A comparative study showed that certain isoxazole derivatives induced cell cycle arrest at the S and G2/M phases in cancer cells, leading to increased apoptosis as indicated by elevated levels of pro-apoptotic markers like Bax and caspase 9 . The selectivity of these compounds towards cancerous cells over normal cells highlights their therapeutic potential.

Cell LineCompound TestedIC50 (µg/mL)Effect
MCF-74e2.34High cytotoxicity
HepG24i3.13Strong anticancer activity

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Isoxazoles are known to interact with various molecular targets, including those involved in apoptosis and immune regulation.

Proposed Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: Similar compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha.
  • Induction of Apoptosis: The increase in pro-apoptotic factors suggests that these compounds may promote programmed cell death in cancer cells.
  • Regulation of Immune Responses: By modulating T-cell activation and proliferation, these compounds can influence overall immune function.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name & Identifier Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound (5-Phenyl-1,2-oxazol-3-yl)methyl C21H17ClN3O3 394.83 Enhanced π-π interactions due to biphenyl-oxazole system; moderate solubility
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 5-Chloro-2-methylphenyl C18H14Cl2N2O2 361.22 Higher lipophilicity (Cl substituent); potential for halogen bonding
N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE Benzhydryl (diphenylmethyl) C25H20ClN3O2 429.90 Steric bulk may reduce membrane permeability; increased hydrophobicity
3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide 5-Methyl-1,2-oxazol-3-yl C15H12ClN3O3 317.73 Smaller substituent improves solubility; reduced aromatic interactions
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide 4-Methyl-3-nitrophenyl C18H15N3O4 337.33 Nitro group enhances electron-withdrawing effects; may influence reactivity
3-(2-Chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide 4-Isopropylphenyl C20H19ClN2O2 362.83 Hydrophobic isopropyl group may improve bioavailability
3-(2,6-Dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide (4-Phenylthiazol-2-yl)carbamothioyl C21H14Cl2N4O2S2 513.39 Thiazole and thiourea groups introduce sulfur-based interactions
3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide (3,4-Dimethoxyphenyl)methyl C20H18ClFN2O4 404.82 Methoxy groups enhance solubility via hydrogen bonding
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide 5-Nitrothiazol-2-yl C14H10N4O4S 330.32 Nitro-thiazole moiety may confer antibacterial activity

Solubility and Bioavailability Trends

  • Hydrophobic substituents (e.g., benzhydryl, isopropyl) correlate with lower aqueous solubility but higher membrane permeability .
  • Polar groups (e.g., methoxy, nitro) improve solubility but may require prodrug strategies for absorption .

Preparation Methods

Cyclocondensation of Amidoximes and Acyl Chlorides

The 1,2-oxazole core is synthesized via a Tiemann-type cyclization between amidoximes and acyl chlorides. For Fragment A:

  • Step 1 : Preparation of 2-chlorophenyl-substituted amidoxime by treating 2-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux.

  • Step 2 : Reaction with 3-methyl-4-chlorocarbonyl-1,2-oxazole in the presence of pyridine or tetrabutylammonium fluoride (TBAF) to facilitate cyclization.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Yield: 60–75% after silica gel chromatography.

Mechanistic Insight :
The acyl chloride reacts with the amidoxime’s hydroxylamine group, forming an intermediate that undergoes dehydration to yield the oxazole ring.

Alternative Route via 1,3-Dipolar Cycloaddition

Nitrile oxides generated in situ from hydroxamoyl chlorides can undergo 1,3-dipolar cycloaddition with acetylenes or nitriles. For Fragment A:

  • Step 1 : Generate 2-chlorophenyl nitrile oxide from 2-chlorobenzaldehyde oxime using chloramine-T.

  • Step 2 : Cycloaddition with methyl propiolate to form the oxazole ring.

Challenges :

  • Competing dimerization of nitrile oxides reduces yield.

  • Requires platinum(IV) catalysts for improved regioselectivity, increasing cost.

Synthesis of Fragment B: (5-Phenyl-1,2-Oxazol-3-yl)Methanamine

Halogen Dance Isomerization Strategy

A patent-described method utilizes halogen dance isomerization to access trisubstituted oxazoles:

  • Step 1 : Bromination of 2-phenylthio-1,3-oxazole with bromine in DCM at 0°C, yielding 5-bromo-2-phenylthio-1,3-oxazole.

  • Step 2 : Suzuki-Miyaura coupling with phenylboronic acid to introduce the C5 phenyl group.

  • Step 3 : Thioether cleavage using Raney nickel to generate the oxazole-3-methanol intermediate.

  • Step 4 : Conversion of methanol to methanamine via Gabriel synthesis or Curtius rearrangement.

Optimization Notes :

  • Use of anhydrous Et₃N minimizes side reactions during bromination.

  • Silica gel chromatography (8:1 hexane:ethyl acetate) achieves >90% purity.

Carboxamide Coupling: Final Assembly

Activation of Fragment A

The carboxylic acid (Fragment A) is activated using coupling reagents such as EDC/HOBt or T3P in DCM.

Amide Bond Formation

Procedure :

  • Combine activated Fragment A (1.0 equiv) with Fragment B (1.2 equiv) in DCM.

  • Add DIPEA (2.0 equiv) as a base to scavenge HCl.

  • Stir at room temperature for 12–24 hours.

Workup :

  • Quench with aqueous NaHCO₃, extract with DCM, and purify via flash chromatography (ethyl acetate:hexane = 1:3).

  • Yield: 65–80%.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield
CyclocondensationScalable, uses inexpensive reagentsRequires harsh conditions (TBAF)60–75%
1,3-Dipolar CycloadditionHigh regioselectivityLow yield due to nitrile oxide dimerization30–50%
Halogen DanceAccess to trisubstituted oxazolesMulti-step, expensive catalysts40–60%

Challenges and Optimization Strategies

  • Purification Difficulties : The polar carboxamide group necessitates silica gel chromatography, but gradient elution (ethyl acetate:hexane from 1:4 to 1:2) improves resolution.

  • Byproduct Formation : Competing N-acylation of the oxazole’s nitrogen is mitigated by using bulky bases like DIPEA .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-5-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, including condensation of substituted oxazole precursors with carboxamide intermediates. For example, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine are used to facilitate amide bond formation . Reaction optimization may require controlled temperatures (e.g., 0–25°C), inert atmospheres, and solvent selection (e.g., DMF or acetonitrile) to improve yield and purity. Monitoring via TLC or HPLC is critical .

Q. How can the structural identity and purity of this compound be validated?

  • Methodology : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and molecular framework.
  • Mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns.
  • X-ray crystallography : For definitive structural confirmation, refine data using SHELX programs (e.g., SHELXL for small-molecule refinement) .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodology :

  • LogP : Calculate via HPLC or computational tools to predict lipophilicity.
  • Thermogravimetric analysis (TGA) : Determine thermal stability.
  • pH-solubility profiles : Conduct in buffers (pH 1–12) to identify optimal storage and formulation conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock or Schrödinger to predict interactions with targets (e.g., viral proteases or kinases) .
  • Analog synthesis : Modify substituents (e.g., chloro to fluoro on phenyl rings) and compare activity via bioassays .
  • Pharmacophore modeling : Identify critical functional groups (e.g., oxazole ring for π-π stacking) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response curves : Validate potency (IC50_{50}/EC50_{50}) across multiple replicates.
  • Off-target profiling : Use kinase or receptor panels to rule out nonspecific effects.
  • Crystallographic data : Compare binding modes in solved protein-ligand structures to explain variability .

Q. How can crystallographic twinning or low-resolution data challenges be addressed during structural refinement?

  • Methodology :

  • SHELX utilities : Employ SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning .
  • Data truncation : Apply high-resolution cutoffs (e.g., 1.0 Å) and iterative R-factor monitoring .

Q. What are the best practices for designing in vitro assays to evaluate its antiviral or anticancer potential?

  • Methodology :

  • Cell-based assays : Use luciferase reporters or MTT viability assays in relevant cell lines (e.g., HeLa or Vero-E6).
  • Time-of-addition studies : Determine if the compound targets viral entry, replication, or assembly .
  • Resistance profiling : Serial passage assays to identify emergent mutations in target proteins .

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